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Introduction
AW01178 is a novel benzacetamide-based histone deacetylase inhibitor (HDACi) that shows

high selectivity for class I HDACs.[1] Mechanistically, AW01178 has been demonstrated to

increase the expression of E-cadherin by enhancing the acetylation of histone H3 at the E-

cadherin promoter region.[1] This activity leads to the inhibition of the epithelial-mesenchymal

transition (EMT), a critical process in cancer metastasis.[1] Consequently, AW01178 is a

promising therapeutic candidate for cancers characterized by loss of E-cadherin and increased

metastatic potential, such as certain types of breast cancer.[1]

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells.[2] It

allows for the quantification of protein expression, post-translational modifications, and various

cellular processes, making it an ideal tool to investigate the cellular effects of compounds like

AW01178.[2][3][4] These application notes provide detailed protocols for utilizing flow

cytometry to assess the impact of AW01178 on target engagement and downstream signaling

pathways in cancer cell lines.

Key Applications
Target Engagement: Quantify changes in global histone H3 acetylation in response to

AW01178 treatment.
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Pharmacodynamics: Measure the dose- and time-dependent upregulation of E-cadherin

expression at the single-cell level.

Phenotypic Analysis: Characterize changes in cell surface marker expression associated

with the epithelial-mesenchymal transition (EMT).

Data Presentation
Table 1: Hypothetical Dose-Response of AW01178 on Histone H3 Acetylation and E-cadherin

Expression in MDA-MB-231 Cells

AW01178 Concentration
(nM)

Mean Fluorescence
Intensity (MFI) of
Acetylated Histone H3 (Ac-
H3)

Percentage of E-cadherin
Positive Cells (%)

0 (Vehicle Control) 150 ± 15 5.2 ± 1.1

1 250 ± 22 12.5 ± 2.3

10 550 ± 45 35.8 ± 4.5

100 1200 ± 98 68.3 ± 5.9

1000 1350 ± 110 72.1 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Time-Course of AW01178 (100 nM) on EMT Marker Expression in MDA-

MB-231 Cells
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Time (hours)
Percentage of E-cadherin
Positive Cells (%)

Mean Fluorescence
Intensity (MFI) of Vimentin

0 5.1 ± 0.9 2500 ± 210

12 25.4 ± 3.1 2100 ± 180

24 67.9 ± 6.8 1500 ± 130

48 75.3 ± 7.2 1100 ± 95

72 78.1 ± 7.5 950 ± 80

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols
Protocol 1: Intracellular Staining for Acetylated Histone
H3
This protocol is designed to quantify the intracellular levels of acetylated histone H3 following

treatment with AW01178.

Materials:

AW01178

Cancer cell line of interest (e.g., MDA-MB-231)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

Fluorochrome-conjugated anti-acetylated histone H3 antibody

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b15586350?utm_src=pdf-body
https://www.benchchem.com/product/b15586350?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Flow cytometer

Procedure:

Cell Culture and Treatment:

Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

Treat cells with a dose range of AW01178 or vehicle control for the desired time period

(e.g., 24 hours).

Cell Harvesting and Fixation:

Harvest cells by trypsinization and wash once with cold PBS.

Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at

room temperature.

Wash the cells twice with PBS.

Permeabilization and Staining:

Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10-15

minutes at room temperature.[5]

Wash the cells once with Flow Cytometry Staining Buffer.

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the

diluted anti-acetylated histone H3 antibody.

Incubate for 30-60 minutes at room temperature, protected from light.[6]

Wash the cells twice with Flow Cytometry Staining Buffer.

Flow Cytometry Analysis:

Resuspend the stained cells in an appropriate volume of Flow Cytometry Staining Buffer.
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Acquire data on a flow cytometer, ensuring to set appropriate voltage and compensation

settings using unstained and single-stain controls.

Protocol 2: Combined Cell Surface and Intracellular
Staining for EMT Markers
This protocol allows for the simultaneous analysis of the cell surface epithelial marker E-

cadherin and the intracellular mesenchymal marker Vimentin. For this type of combined

staining, it is generally recommended to stain for cell surface markers before fixation and

permeabilization.[7]

Materials:

AW01178

Cancer cell line of interest (e.g., MDA-MB-231)

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)

Flow Cytometry Staining Buffer

Fluorochrome-conjugated anti-E-cadherin antibody

Fluorochrome-conjugated anti-Vimentin antibody

Flow cytometer

Procedure:

Cell Culture and Treatment:

Culture and treat cells with AW01178 as described in Protocol 1.
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Cell Surface Staining:

Harvest cells and wash once with cold Flow Cytometry Staining Buffer.

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the

diluted anti-E-cadherin antibody.

Incubate for 20-30 minutes at 4°C in the dark.[8]

Wash the cells twice with cold Flow Cytometry Staining Buffer.

Fixation and Permeabilization:

Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15-20 minutes at

room temperature.

Wash the cells twice with PBS.

Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 10-15

minutes at room temperature.

Intracellular Staining:

Wash the cells once with Flow Cytometry Staining Buffer.

Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the

diluted anti-Vimentin antibody.

Incubate for 30-60 minutes at room temperature, protected from light.

Wash the cells twice with Flow Cytometry Staining Buffer.

Flow Cytometry Analysis:

Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.

Acquire data on a flow cytometer, ensuring proper compensation for spectral overlap

between the fluorochromes used.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-for-intracellular-and-extracellular-targets
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mandatory Visualizations
AW01178

Class I HDACs
(HDAC1, 2, 3)

Inhibition

Histone H3

Deacetylation

Histone H3
Acetylation

Open Chromatin
Structure

E-cadherin Gene
(CDH1)

Promoter
Accessibility

Increased
Transcription

E-cadherin
Protein

Epithelial-Mesenchymal
Transition (EMT)

Inhibition

Cancer Metastasis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15586350?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Mechanism of action of AW01178.
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Caption: Experimental workflow for flow cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15586350?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/39000339/
https://pubmed.ncbi.nlm.nih.gov/39000339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5939936/
https://www.seattlechildrens.org/research/resources/flow-cytometry/applications-of-flow-cytometry/
https://cellcarta.com/science-hub/flow-cytometry-applications-advanced-uses-benefits-and-limitations/
https://www.novusbio.com/support/support-by-application/flow-cytometry/protocol.html
https://www.novusbio.com/support/support-by-application/flow-cytometry/protocol.html
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/protocols/staining-intracellular-antigens-flow-cytometry.html
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/protocols/staining-intracellular-antigens-flow-cytometry.html
https://www.protocols.io/view/intracellular-flow-cytometry-staining-protocol-tknekve
https://www.abcam.com/en-us/technical-resources/protocols/flow-cytometry-for-intracellular-and-extracellular-targets
https://www.benchchem.com/product/b15586350#aw01178-for-flow-cytometry-applications
https://www.benchchem.com/product/b15586350#aw01178-for-flow-cytometry-applications
https://www.benchchem.com/product/b15586350#aw01178-for-flow-cytometry-applications
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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